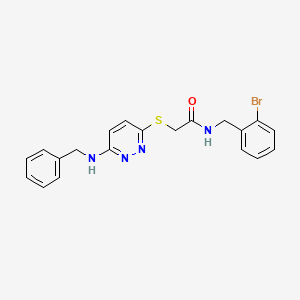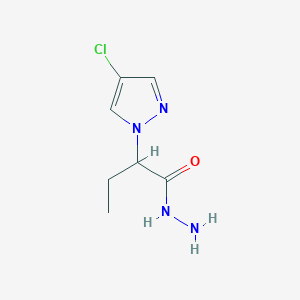![molecular formula C18H16N6O2 B2716575 2-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-indole CAS No. 2097860-27-8](/img/structure/B2716575.png)
2-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-indole” is a complex organic molecule. It contains a 1H-indole moiety, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The indole moiety is linked to a 1,2,4-triazolo[1,5-a]pyrimidine ring, which is a fused ring system containing two nitrogen atoms and three carbon atoms in the triazole ring, and four carbon atoms and two nitrogen atoms in the pyrimidine ring . This triazolopyrimidine ring is further substituted with a methyl group at the 5-position .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple ring systems and functional groups. The 1H-indole moiety is a planar, aromatic system, which contributes to the stability of the molecule. The 1,2,4-triazolo[1,5-a]pyrimidine ring is also a planar, aromatic system . The presence of the azetidine ring, which is a saturated four-membered ring, could introduce some strain into the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the various functional groups and the aromatic systems. The indole moiety can undergo electrophilic substitution reactions at the C3 position, which is activated due to the electron-donating properties of the nitrogen atom in the pyrrole ring . The triazolopyrimidine ring can also undergo various reactions, including nucleophilic substitution reactions at the carbon atoms and electrophilic substitution reactions at the nitrogen atoms .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of compounds featuring the 1,2,4-triazolo[1,5-a]pyrimidine moiety, such as those related to the query compound, has been explored for their potential applications in medicinal chemistry. For instance, Lahmidi et al. (2019) detailed the synthesis, crystal structure, and spectroscopic characterization of a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, highlighting the compound's antibacterial activity against both Gram-positive and Gram-negative bacteria (Lahmidi et al., 2019). Such studies underscore the importance of structural analysis and biological evaluation in developing new compounds for scientific research.
Biological Activity and Potential Applications
Compounds with the triazolo[1,5-a]pyrimidine core have been investigated for their biological activities, offering insights into their potential applications:
Anticancer Properties : Abdelhamid et al. (2016) synthesized indole derivatives with potential anticancer activities, evaluating their efficacy against human breast carcinoma cell lines. This research demonstrates the therapeutic potential of structurally complex molecules in oncology (Abdelhamid et al., 2016).
DNA-Interactive Compounds : A study by Lauria et al. (2006) explored the synthesis of indolo-triazolo-pyrimidines as models for designing DNA-interactive compounds, indicating their utility in the development of novel therapeutic agents (Lauria et al., 2006).
Antimicrobial Agents : Research on the synthesis and biological evaluation of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines revealed their potential as anti-inflammatory and antimicrobial agents, suggesting a broad spectrum of applications in addressing bacterial infections (Aggarwal et al., 2014).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Triazole compounds, which are structurally similar, are known to interact with a variety of enzymes and receptors .
Mode of Action
It is known that triazole compounds can bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Biochemical Pathways
Triazole compounds are known to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .
Pharmacokinetics
The molecular weight of the structurally similar compound [1,2,4]triazolo[1,5-a]pyrimidin-7-ol, 5-methyl- is 1501380 , which could potentially influence its bioavailability.
Propiedades
IUPAC Name |
1H-indol-2-yl-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c1-11-6-16(24-18(21-11)19-10-20-24)26-13-8-23(9-13)17(25)15-7-12-4-2-3-5-14(12)22-15/h2-7,10,13,22H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWXCUZFWZFIRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=CC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2716494.png)




![2-[[2-[(4-Oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-5-phenylthiophene-3-carboxamide](/img/structure/B2716501.png)




![3-methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2716511.png)
![N-(2-methoxy-5-methylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2716513.png)

![(Z)-methyl 2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2716515.png)